(E)-but-2-enedioic acid;3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
Chemical Reactions Analysis
SIB-1765F undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SIB-1765F has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of nicotinic acetylcholine receptor agonists.
Biology: It helps in understanding the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: SIB-1765F is investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: It may have applications in the development of new drugs targeting nicotinic acetylcholine receptors
Mechanism of Action
SIB-1765F exerts its effects by selectively activating nicotinic acetylcholine receptors. It displaces [3H]-nicotine and [3H]-cytisine binding with high affinity, indicating its potency as a nicotinic acetylcholine receptor agonist. The activation of these receptors leads to the release of neurotransmitters such as dopamine, which mediates its pharmacological effects .
Comparison with Similar Compounds
SIB-1765F is compared with other nicotinic acetylcholine receptor agonists such as nicotine and epibatidine. Unlike nicotine, which non-selectively activates nicotinic acetylcholine receptors, SIB-1765F shows subtype selectivity, making it a valuable tool for studying specific receptor subtypes. Epibatidine, another potent nicotinic acetylcholine receptor agonist, has a different pharmacological profile and higher toxicity compared to SIB-1765F .
Similar compounds include:
Nicotine: A non-selective nicotinic acetylcholine receptor agonist.
Epibatidine: A potent but highly toxic nicotinic acetylcholine receptor agonist.
Varenicline: A partial agonist of nicotinic acetylcholine receptors used in smoking cessation
Properties
CAS No. |
179120-52-6 |
---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BCPPKHPWLRPWBJ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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